molecular formula C18H26NO3S+ B12644215 N,N,N-Triethylanilinium phenylsulphonate CAS No. 84434-16-2

N,N,N-Triethylanilinium phenylsulphonate

Cat. No.: B12644215
CAS No.: 84434-16-2
M. Wt: 336.5 g/mol
InChI Key: XTHYWQWRORBMLG-UHFFFAOYSA-N
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Description

N,N,N-Triethylanilinium phenylsulphonate is a chemical compound with the molecular formula C18H25NO3S. It is an organic salt composed of a triethylanilinium cation and a phenylsulphonate anion. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Triethylanilinium phenylsulphonate can be synthesized through the reaction of triethylaniline with phenylsulfonic acid. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions in batch reactors. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Triethylanilinium phenylsulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form aniline derivatives.

    Substitution: The phenylsulphonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aniline derivatives.

    Substitution: Various substituted anilinium salts.

Scientific Research Applications

N,N,N-Triethylanilinium phenylsulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of anilinium salts and sulfonate esters.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N,N-Triethylanilinium phenylsulphonate involves its interaction with various molecular targets. The phenylsulphonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The triethylanilinium cation can interact with nucleophiles, leading to the formation of substituted anilinium derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethylanilinium phenylsulphonate
  • N,N,N-Diethylanilinium phenylsulphonate
  • N,N,N-Triethylanilinium tosylate

Uniqueness

N,N,N-Triethylanilinium phenylsulphonate is unique due to its specific combination of a triethylanilinium cation and a phenylsulphonate anion. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns in substitution and oxidation reactions.

Properties

CAS No.

84434-16-2

Molecular Formula

C18H26NO3S+

Molecular Weight

336.5 g/mol

IUPAC Name

benzenesulfonic acid;triethyl(phenyl)azanium

InChI

InChI=1S/C12H20N.C6H6O3S/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;7-10(8,9)6-4-2-1-3-5-6/h7-11H,4-6H2,1-3H3;1-5H,(H,7,8,9)/q+1;

InChI Key

XTHYWQWRORBMLG-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC)C1=CC=CC=C1.C1=CC=C(C=C1)S(=O)(=O)O

Related CAS

310-24-7 (Parent)

Origin of Product

United States

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